N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
The compound N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide (hereafter referred to as the target compound) is a piperazine-carboxamide derivative featuring:
- A pyridin-2-yl group attached to the piperazine ring.
- A phenyl ring substituted at the para position with a furan-2-ylmethyl carbamoyl moiety.
The furan moiety may enhance metabolic stability or influence binding interactions, while the pyridine group could contribute to π-π stacking or hydrogen bonding .
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[4-(furan-2-ylmethylcarbamoyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c28-21(24-16-19-4-3-15-30-19)17-6-8-18(9-7-17)25-22(29)27-13-11-26(12-14-27)20-5-1-2-10-23-20/h1-10,15H,11-14,16H2,(H,24,28)(H,25,29) |
InChI Key |
RDZWKQPKFXTGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of furan-2-ylmethylamine: This can be achieved by the reduction of furan-2-carboxylic acid using a reducing agent like lithium aluminum hydride.
Formation of the carbamoyl intermediate: Furan-2-ylmethylamine is then reacted with 4-isocyanatobenzoyl chloride to form the carbamoyl intermediate.
Coupling with pyridin-2-ylpiperazine: The carbamoyl intermediate is then coupled with pyridin-2-ylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of the phenyl and pyridine rings.
Scientific Research Applications
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: Potential use in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of N-aryl piperazine carboxamides , which are widely explored for their diverse biological activities. Below is a detailed comparison with structurally similar compounds reported in the literature:
Substituent Variations on the Piperazine Ring
a) Pyridine Substituents
- 4-(5-cyanopyridin-2-yl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide (Compound 25, ): Differs by a cyano group at the 5-position of the pyridine ring. The electron-withdrawing cyano group may enhance binding affinity to targets like kinases or phosphatases. Reported LC-MS m/z 336.1 (M+1) .
4-(3-(Trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide ():
b) Aromatic Ring Modifications
- 4-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide (): Replaces the pyridine ring with a furan-2-carbonyl group.
Physicochemical Properties
A comparison of melting points, yields, and spectral data highlights the impact of substituents:
Key Structural Insights
- Electronic Effects : Electron-withdrawing groups (e.g., CN, CF₃) on the pyridine ring enhance target binding but may reduce solubility.
- Steric Considerations : Bulky substituents (e.g., trifluoromethyl) on the phenyl ring could limit conformational flexibility, affecting bioavailability.
- Hydrogen Bonding : The furan-2-ylmethyl group in the target compound may engage in hydrogen bonding with polar residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
